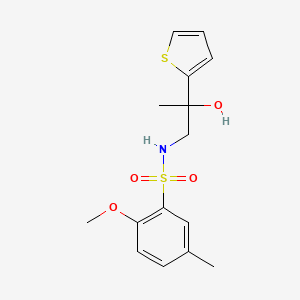

![molecular formula C17H21N5 B2418066 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine CAS No. 381208-40-8](/img/structure/B2418066.png)

2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

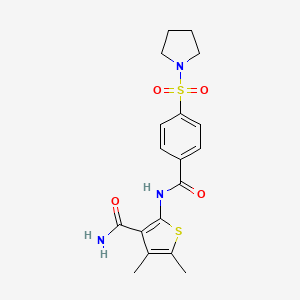

Descripción

2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine (DEMA) is a heterocyclic compound containing nitrogen and is widely used in organic synthesis. It is a derivative of benzotriazole, a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. DEMA is a versatile reagent that has been used in a variety of organic reactions, including the synthesis of amino acids, peptides, and other small molecules. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for the compound '2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine' involves the reaction of 4-(diethylamino)aniline with 2-methyl-5-nitrobenzotriazole, followed by reduction of the nitro group to an amine group.

Starting Materials

4-(diethylamino)aniline, 2-methyl-5-nitrobenzotriazole, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate

Reaction

Step 1: Dissolve 4-(diethylamino)aniline in ethanol and add 2-methyl-5-nitrobenzotriazole. Heat the mixture to reflux for 24 hours., Step 2: Cool the mixture and filter the precipitate. Wash the precipitate with ethanol and dry it., Step 3: Dissolve the precipitate in ethanol and add sodium borohydride. Stir the mixture for 2 hours., Step 4: Add hydrochloric acid to the mixture to adjust the pH to 1. Stir the mixture for 30 minutes., Step 5: Add sodium hydroxide to the mixture to adjust the pH to 10. Extract the mixture with ethyl acetate., Step 6: Dry the organic layer with sodium sulfate and evaporate the solvent. Recrystallize the product from ethanol and water.

Mecanismo De Acción

The mechanism of action of 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine is not well understood. It is thought to be a general base catalyst, which can facilitate the formation of a variety of organic compounds. It is also thought to be involved in the formation of peptide bonds, which are important for the formation of proteins. It is also thought to be involved in the formation of amide bonds, which are important for the formation of peptides and other organic compounds.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine are not well understood. It is thought to be involved in the formation of peptide bonds, which are important for the formation of proteins. It is also thought to be involved in the formation of amide bonds, which are important for the formation of peptides and other organic compounds. It is also thought to have antioxidant activity, which may be beneficial in protecting cells from damage caused by free radicals.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine in laboratory experiments has several advantages. It is a versatile reagent that can be used in a variety of organic reactions. It is also relatively inexpensive and can be easily synthesized from commercially available starting materials. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water and can be toxic if inhaled or ingested. It can also be difficult to handle and store, and can be corrosive to some metals.

Direcciones Futuras

Future research into the use of 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine could focus on its potential applications in drug discovery and development. It could also be used to develop new methods for the synthesis of peptides and other small molecules. Additionally, further research could be done to explore its potential as an antioxidant, and its ability to protect cells from damage caused by free radicals. Finally, further research could be done to explore its potential uses in the synthesis of fluorescent dyes and other compounds for use in molecular biology and biochemistry.

Aplicaciones Científicas De Investigación

2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine has been used in a variety of scientific research applications, including the synthesis of peptides and other small molecules, the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has been used in the synthesis of amino acids and other organic compounds, and has been used in the synthesis of oligonucleotides. It has also been used in the synthesis of fluorescent dyes and other compounds for use in molecular biology and biochemistry.

Propiedades

IUPAC Name |

2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5/c1-4-21(5-2)13-6-8-14(9-7-13)22-19-16-10-12(3)15(18)11-17(16)20-22/h6-11H,4-5,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIPKYOZKAJHRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-[(3-fluorophenyl)acetyl]piperidine](/img/structure/B2417983.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2417990.png)

![2-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)-6-nitrobenzoic acid](/img/structure/B2417991.png)

![2-imino-10-methyl-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2417996.png)

![6-[[4-(4-chlorophenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2417998.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2417999.png)

![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)